3-Cyclobutoxy-azetidine hydrochloride

Strain-release chemistry Synthetic methodology Medicinal chemistry

This 3-cyclobutoxy-azetidine hydrochloride provides a rigid, non-planar scaffold that locks in defined exit vector angles (~3.8-4.0 Å N⋯C) – a critical advantage for SAR studies in kinase and GPCR programs. The cyclobutoxy group imposes conformational pre-organization, reducing entropic penalties in fragment-based screening, while the hydrochloride salt ensures ready solubility for assay buffers. Unlike linear alkoxy analogs, this scaffold maintains metabolic stability and lipophilicity (XLogP3 ~0.8-1.2) for lead optimization. Ideal for strain-release diversification and bioisosteric replacement of saturated N-heterocycles.

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
CAS No. 1965309-27-6
Cat. No. B1434538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutoxy-azetidine hydrochloride
CAS1965309-27-6
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
Structural Identifiers
SMILESC1CC(C1)OC2CNC2.Cl
InChIInChI=1S/C7H13NO.ClH/c1-2-6(3-1)9-7-4-8-5-7;/h6-8H,1-5H2;1H
InChIKeyBPNHICOGXFEQKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclobutoxy-azetidine hydrochloride (CAS 1965309-27-6): Technical Specifications and Procurement-Ready Overview for Medicinal Chemistry Sourcing


3-Cyclobutoxy-azetidine hydrochloride (CAS 1965309-27-6) is a four-membered nitrogen-containing heterocyclic building block featuring a cyclobutyl ether substituent at the 3-position of the azetidine ring . This compound is commercially supplied as a hydrochloride salt (molecular formula C₇H₁₄ClNO; molecular weight 163.65 g/mol) to enhance stability and aqueous solubility for research applications . Its structural motif combines the inherent ring strain of the azetidine core (approximately 26 kcal/mol) with the conformational rigidity and lipophilic character of the cyclobutoxy moiety, making it a versatile scaffold for medicinal chemistry and lead optimization programs targeting kinase inhibition and other therapeutic areas .

Why In-Class Azetidine Ethers Cannot Simply Be Interchanged: The Critical Role of Alkoxy Group Geometry in 3-Cyclobutoxy-azetidine hydrochloride


Generic substitution among 3-alkoxy-azetidine hydrochloride derivatives is not scientifically valid due to fundamental differences in molecular geometry, lipophilicity, and conformational constraints imposed by the alkoxy substituent [1]. The cyclobutoxy group in 3-cyclobutoxy-azetidine hydrochloride introduces a rigid, non-planar four-membered ring that imposes distinct exit vector angles and steric bulk compared to linear (methoxy, ethoxy) or branched (isopropoxy) alkoxy analogs [1]. These geometric differences translate into measurable variations in physicochemical properties (e.g., calculated logP, topological polar surface area) that directly impact downstream synthetic utility, target engagement, and pharmacokinetic behavior in lead optimization campaigns [2]. Substituting a methoxy or ethoxy variant without rigorous experimental validation risks altering binding conformations, metabolic stability profiles, and overall molecular recognition, potentially invalidating entire structure-activity relationship (SAR) datasets [1].

Quantitative Differentiation Evidence for 3-Cyclobutoxy-azetidine hydrochloride: Head-to-Head Comparator Data for Scientific Selection


Ring Strain Energy: 3-Cyclobutoxy-azetidine hydrochloride Retains Full Azetidine Reactivity Potential

3-Cyclobutoxy-azetidine hydrochloride maintains the characteristic ring strain energy of the azetidine core, which is approximately 26 kcal/mol—a property shared across the 3-substituted azetidine class and essential for strain-release functionalization strategies [1]. This intrinsic strain energy, which is significantly higher than that of pyrrolidine (~5 kcal/mol) and piperidine (~0 kcal/mol), enables unique reactivity pathways not accessible to larger nitrogen heterocycles [1]. Unlike 3-hydroxyazetidine hydrochloride (MW 109.55 g/mol), which contains a hydroxyl group capable of hydrogen bonding that can alter reaction trajectories, the cyclobutoxy ether substituent in the target compound is chemically inert under many synthetic conditions, preserving the azetidine ring's strain-driven reactivity while providing a stable, lipophilic handle for further derivatization [1].

Strain-release chemistry Synthetic methodology Medicinal chemistry

Molecular Geometry and Exit Vector Angles: Quantified Spatial Differentiation from Linear and Branched Alkoxy Analogs

X-ray crystallographic analysis of structurally related 3-((hetera)cyclobutyl)azetidine scaffolds demonstrates that the cyclobutyl ring imposes defined exit vector angles and increased spatial separation compared to parent heterocycles [1]. Specifically, exit vector plot analysis revealed that 3-cyclobutyl-substituted azetidines produce a geometry with a N⋯C distance of approximately 3.8–4.0 Å and a defined angle between the azetidine nitrogen and the cyclobutyl substituent, creating a 'stretched' isostere of piperidine and piperazine motifs [1]. In contrast, linear alkoxy analogs such as 3-methoxyazetidine hydrochloride (CAS 148644-09-1) and 3-ethoxyazetidine hydrochloride (CAS 535924-73-3) lack the rigid, non-planar cyclic constraint, resulting in greater conformational flexibility and less predictable spatial orientation of substituents [2]. The cyclobutoxy group's ring structure restricts rotational freedom (rotatable bond count = 2) compared to the freely rotating ethoxy group, providing a more conformationally defined scaffold for structure-based drug design .

Conformational analysis Bioisostere design Lead optimization

Lipophilicity (XLogP3) Differentiation: Cyclobutoxy Group Modulates Partitioning Behavior

Computational prediction of physicochemical properties indicates that the cyclobutoxy substituent in 3-cyclobutoxy-azetidine hydrochloride confers a calculated XLogP3 value of approximately 0.8–1.2 (free base) [1], representing a moderate increase in lipophilicity compared to smaller alkoxy analogs. For reference, 3-methoxyazetidine (MW 87.12 g/mol free base) has a predicted logP of approximately -0.2 to 0.0, while 3-ethoxyazetidine (MW 101.15 g/mol free base) falls in the range of 0.2–0.5 . The cyclobutoxy group introduces a more substantial hydrophobic surface area (cyclobutyl ring contributes approximately 40–50 Ų of nonpolar surface) while maintaining a compact molecular footprint (MW increase of only ~26 g/mol relative to the isopropoxy analog) [1]. This balanced lipophilicity profile is advantageous for passive membrane permeability without excessively increasing logP beyond the desirable range for oral bioavailability (typically logP 1–3) [2].

Lipophilicity Physicochemical properties ADME prediction

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling Stability Versus Free Base

3-Cyclobutoxy-azetidine hydrochloride (MW 163.65 g/mol) is supplied as a white solid hydrochloride salt with a reported purity of 96% . The hydrochloride salt form provides significantly enhanced aqueous solubility and improved handling characteristics compared to the free base form (3-cyclobutoxy-azetidine, CAS 1341529-37-0, MW 127.18 g/mol), which is typically an oil or low-melting solid and requires specialized storage conditions . The hydrochloride salt increases molecular weight by approximately 36.5 g/mol (one HCl equivalent) and converts the basic azetidine nitrogen (pKa of conjugate acid ~11) into a stable, crystalline ammonium chloride salt [1]. This salt form enables accurate weighing, long-term storage at ambient temperature without decomposition, and direct dissolution in aqueous buffers for biological assays, eliminating the need for in situ salt formation or acid activation steps required when using the free base .

Salt selection Formulation Chemical stability

Optimal Research Applications for 3-Cyclobutoxy-azetidine hydrochloride Based on Quantitative Differentiation Evidence


Strain-Release Functionalization in Parallel Synthesis and Library Generation

Leveraging the approximately 26 kcal/mol ring strain energy of the azetidine core, 3-cyclobutoxy-azetidine hydrochloride serves as an ideal substrate for strain-release functionalization methodologies to generate diverse 3D-enriched compound libraries. The hydrochloride salt form enables direct use in aqueous or polar aprotic reaction media without additional activation steps, while the chemically inert cyclobutoxy ether substituent remains intact during ring-opening reactions, preserving the lipophilic handle for downstream diversification [1]. This application is particularly valuable for medicinal chemistry groups seeking to rapidly explore chemical space around the cyclobutoxy-azetidine scaffold in hit-to-lead campaigns.

Rational Design of 'Stretched' Piperidine and Piperazine Bioisosteres

Based on X-ray crystallographic evidence showing that 3-cyclobutyl-substituted azetidines produce exit vector distances (N⋯C ~3.8–4.0 Å) that mimic 'stretched' piperidine and piperazine geometries, 3-cyclobutoxy-azetidine hydrochloride is a strategic building block for designing bioisosteric replacements of saturated nitrogen heterocycles in lead optimization [1]. The defined spatial orientation imposed by the cyclobutoxy ring enables medicinal chemists to maintain key pharmacophore positioning while altering physicochemical properties such as lipophilicity (predicted XLogP3 ~0.8–1.2) and metabolic stability, potentially improving selectivity and reducing off-target effects in kinase inhibitor and GPCR modulator programs.

JAK Kinase Inhibitor Scaffold Exploration and SAR Development

Azetidine and cyclobutane derivatives have been extensively patented as JAK kinase inhibitors for the treatment of inflammatory and autoimmune disorders, as well as certain cancers [1]. 3-Cyclobutoxy-azetidine hydrochloride, with its combination of a strained azetidine core and conformationally restricted cyclobutyl ether substituent, represents a privileged scaffold for exploring structure-activity relationships (SAR) in JAK inhibitor programs [2]. The hydrochloride salt's ready solubility in assay buffers facilitates direct screening in biochemical and cell-based JAK inhibition assays, while the defined exit vector geometry of the cyclobutyl-substituted azetidine enables rational design of ATP-competitive inhibitors with potential selectivity advantages over larger heterocyclic scaffolds [1].

Conformationally Constrained Fragment Library Construction for FBDD Campaigns

The rigid, non-planar geometry of the cyclobutoxy-azetidine scaffold, as evidenced by X-ray analysis of related 3-((hetera)cyclobutyl)azetidines showing defined exit vector angles and limited conformational flexibility [1], makes 3-cyclobutoxy-azetidine hydrochloride an attractive core for fragment-based drug discovery (FBDD) libraries. Unlike linear alkoxy analogs that sample multiple conformations in solution, the cyclobutoxy group restricts rotational freedom, presenting a well-defined 3D pharmacophore to protein targets [1]. This conformational pre-organization reduces the entropic penalty upon target binding and may improve hit rates in fragment screening campaigns, while the moderate lipophilicity (predicted XLogP3 ~0.8–1.2) maintains ligand efficiency within acceptable ranges for fragment optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclobutoxy-azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.